4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline
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Overview
Description
4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline is an organic compound that features a chloro-substituted aniline core with a pyridinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyridin-2-ylmethanol under specific conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the chloro or pyridinyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups in place of the chloro group.
Scientific Research Applications
4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline: Unique due to its specific substitution pattern and functional groups.
4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}aniline: Similar structure but with the pyridinyl group in a different position.
4-Chloro-3-{[(pyridin-4-yl)oxy]methyl}aniline: Another isomer with the pyridinyl group in the para position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
642084-80-8 |
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Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-3-(pyridin-2-yloxymethyl)aniline |
InChI |
InChI=1S/C12H11ClN2O/c13-11-5-4-10(14)7-9(11)8-16-12-3-1-2-6-15-12/h1-7H,8,14H2 |
InChI Key |
IDACJDBDHFFVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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